Cda-lte4 - 114115-51-4

Cda-lte4

Catalog Number: EVT-1175614
CAS Number: 114115-51-4
Molecular Formula: C23H33NO8S
Molecular Weight: 483.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cda-lte4 is synthesized primarily in immune cells such as mast cells, eosinophils, and basophils. It is derived from the metabolism of arachidonic acid via the lipoxygenase pathway. The classification of Cda-lte4 falls under eicosanoids, specifically within the subgroup of leukotrienes that are known for their involvement in inflammatory responses.

Synthesis Analysis

The synthesis of Cda-lte4 involves several enzymatic steps:

  1. Arachidonic Acid Release: The process begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2.
  2. Lipoxygenase Activity: Arachidonic acid is then converted into leukotriene A4 (LTA4) by 5-lipoxygenase. This step is crucial as LTA4 serves as a precursor for other leukotrienes.
  3. Conversion to Cysteinyl Leukotrienes: LTA4 can be further metabolized by the enzyme LTA4 hydrolase to produce leukotriene B4 (LTB4) or conjugated with glutathione by cysteinyl leukotriene synthase to form Cda-lte4.
  4. Final Modifications: The final structure of Cda-lte4 is achieved through additional modifications, including hydroxylation and oxidation reactions.

Technical parameters such as temperature, pH, and substrate concentration are critical for optimizing these enzymatic reactions to maximize yield.

Molecular Structure Analysis

Cda-lte4 has a complex molecular structure characterized by its unique arrangement of carbon chains and functional groups. The molecular formula is C20H32O5SC_{20}H_{32}O_5S, indicating the presence of sulfur in addition to carbon, hydrogen, and oxygen atoms.

Structural Features

  • Carbon Backbone: The structure consists of a long hydrocarbon chain typical of eicosanoids.
  • Functional Groups: Key functional groups include hydroxyl (-OH) and thiol (-SH) groups that contribute to its reactivity and biological activity.
  • Stereochemistry: The specific stereochemistry at various chiral centers influences its interaction with biological receptors.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to elucidate the precise molecular structure and confirm the identity of Cda-lte4.

Chemical Reactions Analysis

Cda-lte4 participates in various chemical reactions that are pivotal in biological systems:

  1. Receptor Binding: It binds to specific receptors such as cysteinyl leukotriene receptors (CysLT1 and CysLT2), triggering downstream signaling pathways that lead to inflammation.
  2. Hydrolysis Reactions: Enzymatic hydrolysis can convert Cda-lte4 into inactive metabolites, regulating its biological activity.
  3. Conjugation Reactions: It may undergo conjugation with other biomolecules, affecting its solubility and bioavailability.

These reactions are influenced by factors such as enzyme availability, substrate concentration, and cellular environment.

Mechanism of Action

The mechanism of action of Cda-lte4 primarily involves its interaction with cysteinyl leukotriene receptors on target cells:

  1. Receptor Activation: Upon binding to CysLT1 or CysLT2 receptors, Cda-lte4 activates G-protein coupled receptor signaling pathways.
  2. Intracellular Signaling: This activation leads to increased intracellular calcium levels and the activation of various kinases.
  3. Biological Responses: The resultant signaling cascade promotes pro-inflammatory responses including bronchoconstriction, increased vascular permeability, and recruitment of immune cells to sites of inflammation.

Research has shown that Cda-lte4 can significantly enhance cytokine production and influence gene expression related to immune responses.

Physical and Chemical Properties Analysis

Cda-lte4 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
  • Stability: The compound is relatively unstable under physiological conditions, making it prone to rapid metabolism.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for eicosanoids.

These properties influence its pharmacokinetics and dynamics within biological systems.

Applications

Cda-lte4 has significant applications in both research and clinical settings:

  1. Inflammatory Disease Research: It serves as a model compound for studying the role of leukotrienes in asthma, allergic reactions, and other inflammatory conditions.
  2. Therapeutic Targeting: Understanding its mechanism has led to the development of antagonists targeting cysteinyl leukotriene receptors for treating asthma and allergic rhinitis.
  3. Biomarker Potential: Elevated levels of Cda-lte4 have been investigated as potential biomarkers for certain diseases, aiding in diagnosis and monitoring treatment efficacy.
Introduction to Leukotriene E4 (LTE4)

Biochemical Classification of Cysteinyl Leukotrienes

Leukotriene E4 belongs to the cysteinyl leukotriene family (cysLTs), lipid mediators derived from arachidonic acid metabolism via the 5-lipoxygenase pathway. Structurally, it is characterized by a cysteine-containing moiety (5S,6R,7E,9E,11Z,14Z)-6-({(2R)-2-Amino-2-carboxyethyl}sulfanyl)-5-hydroxyicosa-7,9,11,14-tetraenoic acid) and a molecular weight of 439.61 g/mol [2] [9] [10]. Leukotriene E4 is the terminal metabolite of cysLT biosynthesis, formed sequentially from Leukotriene C4 (via γ-glutamyl transpeptidase) and Leukotriene D4 (via dipeptidase cleavage) [2] [4]. Unlike Leukotriene C4 and Leukotriene D4, which have half-lives of seconds to minutes, Leukotriene E4 exhibits exceptional metabolic stability, allowing it to accumulate in biological fluids such as urine, plasma, and bronchial lavage specimens [2] [8] [10]. This stability underpins its utility as a biomarker for inflammatory conditions.

Table 1: Characteristics of Cysteinyl Leukotrienes

PropertyLeukotriene C4Leukotriene D4Leukotriene E4
Molecular FormulaC₃₂H₅₃N₃O₉SC₂₇H₄₅N₃O₆SC₂₃H₃₇NO₅S
Formation PathwayLTC4 Synthaseγ-Glutamyl TranspeptidaseDipeptidase
Half-Life1-3 minutes5-10 minutes20-30 minutes
Primary DetectionIntracellularExtracellularUrine/Plasma

Historical Discovery and Evolution of Leukotriene E4 Research

The discovery of Leukotriene E4 is intertwined with the identification of Slow-Reacting Substance of Anaphylaxis (SRS-A) in the 1940s. Early work by Brocklehurst demonstrated that SRS-A induced prolonged bronchoconstriction in guinea pig ileum, distinct from histamine [4]. In 1979, Murphy and colleagues identified SRS-A as a tripartite mixture containing Leukotriene C4, Leukotriene D4, and Leukotriene E4 through radiolabeling studies of mastocytoma cells [4] [8]. The complete structural elucidation and synthesis of Leukotriene E4 were achieved by Corey’s group in the early 1980s, confirming its role as the stable end product of cysLT metabolism [4]. Initial pharmacological studies revealed paradoxes: Despite low affinity for classical cysteinyl leukotriene receptors (Cysteinyl Leukotriene Receptor 1 and Cysteinyl Leukotriene Receptor 2), Leukotriene E4 exhibited potent bioactivity in human skin and asthmatic airways [4] [8]. This discrepancy spurred research into novel Leukotriene E4-preferring receptors, culminating in the identification of G-Protein-Coupled Receptor 99 and P2Y12 as key mediators of Leukotriene E4-specific effects in the 2000s [4] [10].

Physiological and Pathophysiological Relevance

In physiological contexts, Leukotriene E4 participates in innate immune responses by promoting vasodilation, vascular permeability, and leukocyte recruitment. It is synthesized by eosinophils, mast cells, macrophages, basophils, and platelet-neutrophil aggregates [2] [7] [10]. Pathophysiologically, Leukotriene E4 is a critical mediator in:

  • Asthma and Aspirin-Exacerbated Respiratory Disease: Urinary Leukotriene E4 levels are markedly elevated (5–10 fold) during exacerbations and correlate with disease severity, eosinophilia, and impaired lung function [1] [2] [8].
  • Mast Cell Activation Syndromes: Leukotriene E4 serves as a diagnostic biomarker when elevated >104 pg/mg creatinine in 24-hour urine collections alongside other mediators (e.g., N-methylhistamine) [1].
  • Vascular Endothelial Dysfunction: Elevated Leukotriene E4 correlates with impaired flow-mediated dilatation and increased intima-media thickness in chronic limb ischemia [5].
  • Migraine Pathogenesis: Pediatric migraineurs show increased urinary Leukotriene E4 and prostaglandin F2α levels [10].

Table 2: Diagnostic Thresholds of Urinary Leukotriene E4 in Human Diseases

ConditionLeukotriene E4 ThresholdClinical Significance
Mast Cell Activation Syndrome>104 pg/mg creatinineSupports diagnosis with clinical symptoms [1]
Aspirin-Exacerbated Respiratory Disease2–4x higher than controlsPredicts airway hyperresponsiveness [8]
Atopic Wheezing (Children)619.73 ± 701.32 pg/mlDiscriminates from non-atopic subjects [10]

Properties

CAS Number

114115-51-4

Product Name

Cda-lte4

IUPAC Name

(4Z,7Z,9E,11E,13R,14S)-13-(2-acetamido-2-carboxyethyl)sulfanyl-14-hydroxyoctadeca-4,7,9,11-tetraenedioic acid

Molecular Formula

C23H33NO8S

Molecular Weight

483.6 g/mol

InChI

InChI=1S/C23H33NO8S/c1-17(25)24-18(23(31)32)16-33-20(19(26)12-11-15-22(29)30)13-9-7-5-3-2-4-6-8-10-14-21(27)28/h2-3,5-9,13,18-20,26H,4,10-12,14-16H2,1H3,(H,24,25)(H,27,28)(H,29,30)(H,31,32)/b3-2-,7-5+,8-6-,13-9+/t18?,19-,20+/m0/s1

InChI Key

QGAYARJCHQVTKP-IKKMYBAHSA-N

SMILES

CC(=O)NC(CSC(C=CC=CC=CCC=CCCC(=O)O)C(CCCC(=O)O)O)C(=O)O

Synonyms

18-carboxy-19,20-dinor-N-acetyl-LTE4
18-carboxy-19,20-dinor-N-acetylleukotriene E4
CDA-LTE4

Canonical SMILES

CC(=O)NC(CSC(C=CC=CC=CCC=CCCC(=O)O)C(CCCC(=O)O)O)C(=O)O

Isomeric SMILES

CC(=O)NC(CS[C@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)[C@H](CCCC(=O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.